1-Ethyl-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
1-Ethyl-3-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C8H10N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3-methyl-3,7-dihydro-purine-2,6-dione can be synthesized through several methods. One common synthetic route involves the alkylation of 3,7-dihydro-3-methyl-1H-purine-2,6-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
1-Ethyl-3-methyl-3,7-dihydro-purine-2,6-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 1-Ethyl-3-methyl-3,7-dihydro-purine-
Properties
Molecular Formula |
C8H10N4O2 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-ethyl-3-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2/c1-3-12-7(13)5-6(10-4-9-5)11(2)8(12)14/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
KVSRUALMCYFLEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=CN2)N(C1=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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